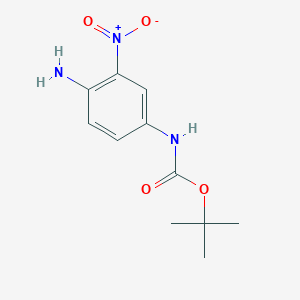

Tert-butyl 4-amino-3-nitrophenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-amino-3-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,12H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVAEQDTSNIFKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of Tert Butyl 4 Amino 3 Nitrophenylcarbamate

Conventional Multistep Synthesis Routes

Traditional methods for synthesizing this carbamate (B1207046) rely on well-established, sequential chemical transformations. These routes are often characterized by their reliability and scalability, though they may involve multiple discrete steps of functional group introduction and manipulation.

A common and foundational strategy in the synthesis of aromatic amines is the nitration of a precursor followed by the chemical reduction of the nitro group. In a typical sequence analogous to the synthesis of similar compounds, a suitable phenylcarbamate precursor would undergo nitration to introduce a nitro group onto the aromatic ring. Subsequently, a selective reduction of a different nitro group on the ring, or the one just introduced after other modifications, yields the target amino group.

For example, a related synthesis of tert-butyl (2-aminophenyl)carbamate involves the reduction of the precursor, tert-butyl (2-nitrophenyl)carbamate, using hydrazine (B178648) hydrate (B1144303) in the presence of an iron(III) chloride catalyst. nih.gov Similarly, the reduction of a nitro-aromatic intermediate is a key step in the synthesis of other complex carbamates, where reagents like 80% hydrazine hydrate are used with catalysts such as FeCl3 and activated carbon to achieve the transformation to the amine. atlantis-press.comresearchgate.net This highlights a robust and frequently employed method for installing the required amino functionality.

Table 1: Example of a Reduction Reaction in a Related Carbamate Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| {4-[(2-Dimethylamino-ethyl)-methyl-amino]-2-methoxy-5-nitrophenyl}-carbamic acid tert-butyl ester | 80% hydrazine hydrate, FeCl3, activated carbon | tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate | 98% | atlantis-press.com |

This synthetic route begins with a diaminonitrobenzene precursor and focuses on the selective protection of one of the two amino groups with a tert-butoxycarbonyl (Boc) group. The primary challenge in this approach is achieving mono-protection, as the protecting agent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), can react with both amino groups.

Several efficient methods have been developed to control this selectivity. A prominent "one-pot" strategy involves the in-situ generation of one equivalent of hydrochloric acid (HCl) from reagents like chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol. researchgate.netscielo.org.mxscispace.com The HCl selectively protonates one of the amino groups of the diamine, rendering it unreactive towards Boc₂O. The remaining free amino group can then be cleanly protected. scispace.com This method has been successfully applied to a range of diamines. researchgate.netscielo.org.mx An alternative but related approach involves the sequential addition of one mole of HCl followed by one mole of Boc₂O and subsequent neutralization to yield the mono-protected product. researchgate.net

Microreactor technology has also been utilized to optimize the selective mono-Boc protection of diamines. sigmaaldrich.com By enabling precise control over stoichiometry and reaction temperature, this technology can significantly improve the yield of the desired mono-protected product compared to traditional batch reactor methods, minimizing the formation of the di-protected byproduct. sigmaaldrich.com

Table 2: Methodologies for Selective Mono-Boc Protection of Diamines

| Method | Key Reagents | Principle | Reference |

|---|---|---|---|

| In-situ HCl Generation | Diamine, Me₃SiCl or SOCl₂, Boc₂O, Methanol | Mono-protonation of the diamine directs selective protection of the non-protonated amino group. | scielo.org.mxscispace.com |

| Sequential Addition | Diamine, HCl, Boc₂O | Stepwise addition of acid and protecting agent to control the reaction. | researchgate.net |

| Microreactor Technology | Diamine, Boc₂O, Solvent | Precise control of reagent mixing and temperature to maximize mono-protection yield. | sigmaaldrich.com |

Sequential functionalization involves the stepwise introduction and modification of functional groups on a simpler aromatic starting material. This methodical approach allows for precise control over the final structure of the molecule. A representative synthesis could commence with a substituted nitroaniline, such as 4-fluoro-2-methoxy-5-nitroaniline. atlantis-press.comresearchgate.netatlantis-press.com

The synthesis proceeds through a defined sequence of reactions:

Acylation: The existing amino group is protected with a Boc group by reacting it with di-tert-butyl dicarbonate.

Nucleophilic Aromatic Substitution: The fluoro group is displaced by another functional group.

Reduction: The nitro group is reduced to the primary amine, completing the synthesis of the core structure. atlantis-press.comresearchgate.netatlantis-press.com

This step-by-step construction ensures that each functional group is installed at the correct position, avoiding the formation of undesired isomers.

Green Chemistry Approaches and Sustainable Synthesis Principles

In line with modern pharmaceutical synthesis, green chemistry principles are being applied to develop more environmentally benign and efficient methods for producing complex molecules like tert-butyl 4-amino-3-nitrophenylcarbamate. mdpi.com These approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.

The use of catalysts is a central tenet of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions. mdpi.com

Biocatalysis : This approach utilizes enzymes or whole cells to perform chemical transformations. Biocatalysts are highly selective and operate in environmentally friendly solvents like water, which eliminates the risk of product contamination with residual heavy metals. mdpi.com

Transition Metal Catalysis : These catalysts are widely used for forming key chemical bonds in pharmaceutical manufacturing. mdpi.com

Phyto-mediated Catalysts : An emerging area involves the use of plant extracts to synthesize metallic nanoparticles that act as catalysts. For example, zinc ferrite (B1171679) (ZnFe₂O₄) nanoparticles synthesized using Boswellia carterii extract have demonstrated high efficiency in selective oxidation reactions. mdpi.com These catalysts are often stable, reusable, and can facilitate reactions under mild conditions, such as using visible light as an energy source. mdpi.com

For the synthesis of tert-butyl 4-amino-3-nitrophenylcarbamate, green catalysts could be employed for the nitro group reduction step (e.g., catalytic hydrogenation using palladium on carbon) as a cleaner alternative to stoichiometric metal-based reducing agents.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. mdpi.comunibo.it

Solvent-Free Synthesis : Mechanochemistry, which involves conducting reactions by grinding solid reactants together, is a powerful technique for solvent-free synthesis and can lead to high yields with minimal waste generation. mdpi.com

Green Solvents : When a solvent is indispensable, the focus shifts to using greener alternatives. Solvents are evaluated based on their toxicity, environmental impact, and safety profile. Ethyl acetate (B1210297) (EtOAc), for instance, is often considered a preferable substitute for more hazardous solvents like N,N-dimethylformamide (DMF). unibo.it Its lower toxicity, reduced affinity for water, and favorable environmental profile make it a more sustainable choice for many chemical processes. unibo.it

Unable to Generate Article on the Synthesis of "Tert-butyl 4-amino-3-nitrophenylcarbamate" Due to Lack of Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, no specific synthetic methodologies for the preparation of tert-butyl 4-amino-3-nitrophenylcarbamate have been identified. Consequently, the requested article, which was to be focused solely on this compound and structured around a detailed outline of its synthesis, cannot be generated at this time.

The investigation sought to uncover detailed research findings on the synthesis of tert-butyl 4-amino-3-nitrophenylcarbamate, including the optimization of reaction conditions, yield enhancement strategies, and considerations for chemo-, regio-, and stereoselective synthesis. However, the search did not yield any established or reported experimental procedures for the preparation of this specific chemical compound.

While information on the synthesis of related carbamate compounds, such as tert-butyl 2-aminophenylcarbamate and various other nitrophenyl derivatives, is available, a direct and scientifically validated synthetic route to tert-butyl 4-amino-3-nitrophenylcarbamate remains elusive in the public domain. The creation of a scientifically accurate and authoritative article, as per the user's instructions, is contingent upon the availability of such foundational research.

Without access to primary literature detailing the synthesis and characterization of tert-butyl 4-amino-3-nitrophenylcarbamate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and rigor. Therefore, until such research is published and becomes publicly accessible, it is not possible to fulfill this request.

Chemical Transformations and Reactivity Profiles of Tert Butyl 4 Amino 3 Nitrophenylcarbamate

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and serves as a key handle for synthetic modifications.

Selective Reduction to Amine Derivatives

The selective reduction of the nitro group in the presence of other reducible functionalities is a critical transformation. In the case of tert-butyl 4-amino-3-nitrophenylcarbamate, the nitro group can be chemoselectively reduced to an amine, yielding tert-butyl 3,4-diaminophenylcarbamate. This transformation is pivotal for the synthesis of various heterocyclic compounds and other complex molecules.

Several methods have been reported for the selective reduction of aromatic nitro compounds. One common approach involves the use of metal catalysts with a hydrogen source. For instance, the reduction of a similar substrate, tert-butyl (2-nitrophenyl)carbamate, to tert-butyl (2-aminophenyl)carbamate has been achieved in excellent yield using hydrazine (B178648) hydrate (B1144303) in the presence of ferric chloride in methanol. nih.gov This method offers high chemoselectivity, leaving the carbamate (B1207046) group intact. nih.gov Another effective system for the reduction of nitroarenes is the use of sodium borohydride (B1222165) in the presence of transition metal complexes. atlantis-press.com

A study on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate for biologically active compounds, employed a reduction of a nitro group in a related molecule. atlantis-press.com The reaction utilized ferric chloride and activated carbon with hydrazine hydrate in ethanol (B145695) at elevated temperatures, resulting in a near-quantitative yield of the corresponding amine. atlantis-press.com These examples highlight the feasibility of selectively reducing the nitro group of tert-butyl 4-amino-3-nitrophenylcarbamate to pave the way for further derivatization.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent System | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl₃, N₂H₄·H₂O, Methanol | tert-butyl (2-nitrophenyl)carbamate | tert-butyl (2-aminophenyl)carbamate | Excellent | nih.gov |

Transformations to Other Nitrogen-Containing Functionalities

Beyond reduction to amines, the nitro group can be transformed into other nitrogen-containing functionalities, expanding the synthetic utility of the parent molecule. For instance, nitroarenes can be converted to N-arylhydroxylamines. Oxygen-insensitive nitroreductases have been shown to catalyze the reduction of aromatic nitro groups selectively to their corresponding hydroxylamino derivatives. nih.gov This transformation provides an alternative reactive handle for further synthetic manipulations.

While direct conversion of the nitro group in tert-butyl 4-amino-3-nitrophenylcarbamate to other functionalities like azides is not extensively documented, the reverse reaction, the oxidation of an azide (B81097) to a nitro group, is known. This suggests the potential for such transformations under specific conditions.

Reactions of the Amino Group

The primary amino group at the 4-position of the phenyl ring is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and coupling reactions.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amino group allows for straightforward acylation and sulfonylation reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. A general procedure for the amidation of the related tert-butyl (2-aminophenyl)carbamate involves coupling with various carboxylic acids using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) as coupling agents, with N,N-diisopropylethylamine (DIPEA) as the base. nih.govresearchgate.net This method provides the corresponding N-acyl derivatives in good yields. nih.govresearchgate.net

Chemoselective N-acylation can also be achieved under acidic conditions, where the amino group is protonated, preventing it from reacting. nih.gov This strategy is particularly useful when other nucleophilic groups are present. For instance, the acylation of hydroxyamino acids with acyl chlorides or carboxylic anhydrides in methanesulfonic acid leads to selective O-acylation. nih.gov A similar principle could be applied to achieve selective reactions at other sites if the primary amino group is protected by protonation.

Sulfonylation: The amino group can also undergo sulfonylation with sulfonyl chlorides in the presence of a base like pyridine (B92270) to afford the corresponding sulfonamides. cbijournal.com While specific examples for tert-butyl 4-amino-3-nitrophenylcarbamate are not prevalent in the literature, the general reactivity of anilines suggests that this transformation is feasible. The synthesis of sulfonamides is a well-established process, often involving the reaction of a primary or secondary amine with a sulfonyl chloride. cbijournal.commdpi.com

Table 2: Conditions for Acylation and Sulfonylation of Amino Group

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Acylation | Carboxylic acid, EDCI, HOBt, DIPEA | N-Acyl derivative | nih.govresearchgate.net |

Alkylation and Amidation Reactions

Alkylation: The N-alkylation of the primary amino group in tert-butyl 4-amino-3-nitrophenylcarbamate can be achieved, though it may present challenges such as polyalkylation or reaction at the carbamate nitrogen under certain conditions. The direct alkylation of 4-aminopyridines with alkyl halides often requires a very strong base like n-BuLi to deprotonate the amino group for successful reaction. nih.gov A patent describes the alkylation of a related carbamate derivative using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) and a phase transfer catalyst, which resulted in methylation of the carbamate nitrogen. google.com This indicates that careful selection of reagents and reaction conditions is crucial to achieve selective N-alkylation of the primary amino group. A visible-light-induced, copper-catalyzed protocol has been developed for the N-alkylation of various N-nucleophiles with alkyl bromides, offering a milder alternative. princeton.edu

Amidation: While direct amidation of the primary amino group is less common, it can be envisioned through reductive amination or other specialized methods. The synthesis of amide derivatives is more commonly achieved through the acylation of the amino group as described in section 3.2.1.

Coupling Reactions for Complex Structure Formation

The amino group of tert-butyl 4-amino-3-nitrophenylcarbamate can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, leading to the synthesis of complex molecular scaffolds.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene. nih.gov While the amino group itself is not the direct coupling partner, the aromatic ring of tert-butyl 4-amino-3-nitrophenylcarbamate, if appropriately functionalized with a halide, could undergo Heck coupling to introduce alkenyl substituents. Palladium-catalyzed aminocyclization-Heck-type coupling cascades have been used to prepare dehydrotryptophan derivatives from o-alkynylaniline derivatives. nih.gov

Suzuki Coupling: The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for creating biaryl structures. Although not directly involving the amino group, a halogenated derivative of tert-butyl 4-amino-3-nitrophenylcarbamate could be a suitable substrate for Suzuki coupling.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is highly valuable for synthesizing complex amines. While the primary amino group of tert-butyl 4-amino-3-nitrophenylcarbamate could potentially act as the amine coupling partner, it is more common for an aryl halide derivative to be coupled with another amine.

The synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives through the condensation of tert-butyl 2-amino phenylcarbamate with various carboxylic acids in the presence of coupling reagents represents a form of coupling reaction that leads to the formation of more complex structures. nih.gov

Table 3: Common Coupling Reactions for Aryl Derivatives

| Coupling Reaction | Reactants | Bond Formed | Catalyst System |

|---|---|---|---|

| Heck Coupling | Aryl halide, Alkene | C-C (alkenyl) | Palladium catalyst, Base |

| Suzuki Coupling | Aryl halide, Organoboron compound | C-C (aryl or vinyl) | Palladium catalyst, Base |

Deprotection Strategies of the Carbamate Group

The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. The deprotection of the carbamate in tert-butyl 4-amino-3-nitrophenylcarbamate can be achieved through several methods, primarily involving acidic conditions.

The most common method for the removal of the Boc group is through acid-mediated cleavage. organic-chemistry.org Strong acids are typically employed to protonate the carbamate, initiating its decomposition. The mechanism involves the protonation of the carbonyl oxygen or the nitrogen atom of the carbamate, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is subsequently trapped by a nucleophile or eliminated as isobutylene (B52900). organic-chemistry.orgbath.ac.uk

Common acidic reagents for Boc deprotection include:

Trifluoroacetic acid (TFA) : Often used in a solution with a scavenger like triethylsilane to trap the liberated tert-butyl cation. researchgate.net

Hydrogen chloride (HCl) : Typically used as a solution in an organic solvent like dioxane or ethyl acetate (B1210297). nih.gov

Strong mineral acids : Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) can also effect deprotection. researchgate.net

The choice of acid and reaction conditions can be critical, especially in the presence of other acid-sensitive functional groups. For instance, selective deprotection of an N-Boc group in the presence of a tert-butyl ester can be challenging due to the similar acid lability of both groups. acs.org

While acid-mediated methods are prevalent, alternative strategies for Boc deprotection have been developed to offer milder conditions or improved selectivity. These methods can be particularly useful when dealing with sensitive substrates. nih.gov

Some alternative methods include:

Lewis Acids : Catalytic amounts of Lewis acids such as copper(II) triflate (Cu(OTf)₂), zinc bromide (ZnBr₂), and bismuth(III) chloride have been shown to facilitate Boc deprotection. bath.ac.ukresearchgate.net For example, Cu(OTf)₂ can act as a mild reagent for the slow release of triflic acid (TfOH), which drives the deprotection. bath.ac.uk

Iodine in Methanol : A mild and efficient method for the chemoselective deprotection of N-Boc groups has been reported using molecular iodine in methanol. This method is compatible with other acid-labile protecting groups. researchgate.net

Oxalyl Chloride in Methanol : This system provides a mild route for the deprotection of a variety of N-Boc protected compounds at room temperature. nih.gov

Base-Promoted Deprotection : In specific cases, particularly with phenols, the Boc group can be cleaved under basic conditions. researchgate.net

Table 1: Comparison of Deprotection Methods for the Boc Group

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Mediated | TFA, HCl, H₂SO₄, HNO₃ | Anhydrous, often with scavengers | Generally high yielding and reliable | Harsh conditions, potential for side reactions with acid-sensitive groups |

| Lewis Acid-Catalyzed | Cu(OTf)₂, ZnBr₂, BiCl₃ | Mild, catalytic amounts | Milder conditions, improved selectivity | May require specific Lewis acids for certain substrates |

| Iodine-Based | I₂ in MeOH | Mild, room temperature | High chemoselectivity, compatible with other acid-labile groups | May not be suitable for all substrates |

| Oxalyl Chloride | (COCl)₂ in MeOH | Mild, room temperature | Good for diverse substrates | Reagent is moisture-sensitive |

| Base-Promoted | Weak bases | Specific to certain substrates (e.g., phenols) | Avoids acidic side reactions | Limited applicability |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of tert-butyl 4-amino-3-nitrophenylcarbamate is substituted with both an activating group (the amino group, -NHBoc) and a deactivating group (the nitro group, -NO₂). The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. scispace.comlibretexts.org

Activating and Directing Effects : The -NHBoc group, being a derivative of an amino group, is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself. rsc.org This is due to the lone pair of electrons on the nitrogen atom which can be donated to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.org

Deactivating and Directing Effects : The nitro group is a strong deactivating group due to its electron-withdrawing nature, both through induction and resonance. scispace.com It directs incoming electrophiles to the meta position relative to itself. libretexts.org

In tert-butyl 4-amino-3-nitrophenylcarbamate, the positions ortho to the amino group are at C5 and C3 (which is already substituted with the nitro group). The position para to the amino group is C1 (which is part of the carbamate linkage). Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the activating amino group and meta to the deactivating nitro group. The directing effects of the two groups are reinforcing in this case.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The strong deactivation by the nitro group and the steric hindrance from the bulky tert-butylcarbamate (B1260302) group may require forcing conditions for these reactions to proceed.

Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

Nucleophilic aromatic substitution (SNAAr) is generally disfavored on electron-rich benzene (B151609) rings. However, the presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it.

In tert-butyl 4-amino-3-nitrophenylcarbamate, the nitro group is at the C3 position. The positions ortho to the nitro group are C2 and C4 (which is substituted with the amino group). The position para to the nitro group is C6. Therefore, a nucleophile could potentially attack at the C2 or C6 positions, provided there is a suitable leaving group at that position. In the parent molecule, hydrogen is not a good leaving group, so direct SNAAr is unlikely. However, if a derivative of tert-butyl 4-amino-3-nitrophenylcarbamate were synthesized with a good leaving group (e.g., a halide) at the C2 or C6 position, SNAAr could be a viable reaction pathway.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions (e.g., Suzuki coupling with derivatives)

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.gov These reactions typically involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium or nickel catalyst. nih.gov

For a derivative of tert-butyl 4-amino-3-nitrophenylcarbamate to participate in a Suzuki coupling, it would need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, at one of the aromatic positions. For example, if a bromo-derivative were prepared, it could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group onto the phenyl ring. The choice of catalyst and reaction conditions would be crucial to avoid side reactions, such as premature deprotection of the Boc group or interference from the nitro group. The Suzuki-Miyaura reaction has been successfully applied to aryl carbamates themselves, using nickel catalysts, which could provide an alternative route for cross-coupling. nih.gov

Intramolecular Cyclization and Rearrangement Reactions

The structure of tert-butyl 4-amino-3-nitrophenylcarbamate, with its proximate amino and nitro groups, lends itself to intramolecular cyclization reactions, particularly after modification of one of the functional groups. For instance, reduction of the nitro group to an amino group would generate a 1,2-diamine derivative. This diamine could then undergo intramolecular cyclization with a suitable one-carbon electrophile to form a benzimidazole (B57391) ring system.

Furthermore, intramolecular cyclizations can be triggered under specific conditions. For example, some N-substituted amino esters and carbonates can undergo thermally-induced intramolecular cyclization to form lactams or oxazolidinones. nih.gov While not directly applicable to the parent molecule, derivatives could be designed to undergo such transformations. For instance, if the carbamate were to be modified or if another reactive group were introduced onto the side chain, intramolecular reactions could be envisioned. Studies on nitroketene aminals with a tethered phenyl ring have shown that intramolecular cyclization can be induced using strong acids like trifluoromethanesulfonic acid. ias.ac.in

Role As a Versatile Synthetic Intermediate in Complex Molecule Synthesis

Precursor for Substituted Phenylenediamines and Anilines

A key transformation of tert-butyl 4-amino-3-nitrophenylcarbamate is its reduction to form a substituted phenylenediamine. The nitro group is selectively reduced to a primary amine, yielding tert-butyl 4,5-diamino-phenylcarbamate. This reaction is typically achieved using various reducing agents, with a notable method involving the use of iron(III) chloride (FeCl₃) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in methanol. nih.gov This resulting ortho-phenylenediamine is a crucial precursor for the synthesis of numerous heterocyclic compounds.

Furthermore, the manipulation of the functional groups on the aromatic ring can lead to a wide array of substituted anilines. The Boc-protecting group on the carbamate (B1207046) can be removed under acidic conditions, and the primary amines can be selectively acylated or alkylated, providing access to a diverse range of aniline (B41778) derivatives. gsconlinepress.comgsconlinepress.com

Table 1: Synthesis of Substituted Phenylenediamine

| Starting Material | Reagents and Conditions | Product |

| Tert-butyl 2-nitrophenylcarbamate | FeCl₃, N₂H₄·H₂O, Methanol, Reflux | Tert-butyl 2-aminophenylcarbamate |

This table demonstrates a representative reduction of a related nitro-substituted phenylcarbamate to the corresponding amine, a reaction pathway directly applicable to tert-butyl 4-amino-3-nitrophenylcarbamate. nih.gov

Building Block for Heterocyclic Systems (e.g., Benzothiazoles, Quinoxalines)

The ortho-phenylenediamine derivative obtained from the reduction of tert-butyl 4-amino-3-nitrophenylcarbamate is a cornerstone for the synthesis of various heterocyclic systems, most notably quinoxalines. The condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for the formation of the quinoxaline (B1680401) ring system. encyclopedia.pubresearchgate.netnih.gov This reaction proceeds via a cyclocondensation mechanism and can be catalyzed by various reagents, including iodine and zinc triflate. encyclopedia.pubresearchgate.net

While not a direct precursor, the aniline moiety of tert-butyl 4-amino-3-nitrophenylcarbamate can be utilized in the synthesis of benzothiazoles. One common route involves the reaction of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid to form a 2-aminobenzothiazole (B30445) derivative. researchgate.netresearchgate.netrjptonline.org This highlights the potential of this intermediate to be channeled into different heterocyclic syntheses depending on the chosen reaction partners and conditions.

Table 2: Representative Synthesis of Quinoxalines from o-Phenylenediamine (B120857)

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Conditions | Product |

| o-Phenylenediamine | Benzil | Rectified Spirit, Heat | 2,3-Diphenylquinoxaline |

| o-Phenylenediamine | Hydroxyl Ketone | I₂, DMSO, Room Temperature | Substituted Quinoxaline |

| Substituted o-phenylenediamine | Substituted Benzil | Cerium(IV)ammonium nitrate, Water | Substituted Quinoxaline |

This table showcases common methods for quinoxaline synthesis, a key application of the phenylenediamine derived from the title compound. encyclopedia.pubnih.govpharmacyinfoline.com

Intermediate in the Synthesis of Biologically Relevant Scaffolds (Non-Clinical Focus)

The structural framework of tert-butyl 4-amino-3-nitrophenylcarbamate is embedded within more complex molecules that serve as scaffolds for biologically relevant compounds. For instance, a similar substituted nitrophenylcarbamate, 4-fluoro-2-methoxy-5-nitroaniline, is a starting material for the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. atlantis-press.comresearchgate.net This multi-step synthesis involves acylation, nucleophilic substitution, and reduction, demonstrating how the functionalities of the initial building block are sequentially manipulated to construct a more elaborate and functionalized molecule. atlantis-press.comresearchgate.net

Furthermore, derivatives such as tert-butyl 2-(substituted benzamido)phenylcarbamates have been synthesized and investigated for their anti-inflammatory properties. nih.govnih.govscispace.comresearchgate.net The synthesis of these molecules involves the condensation of a tert-butyl aminophenylcarbamate with various substituted carboxylic acids, showcasing the utility of this class of compounds in generating libraries of molecules with potential biological significance. nih.govnih.govscispace.comresearchgate.net

Utility in Divergent Synthetic Pathways and Library Generation

The inherent functionality of tert-butyl 4-amino-3-nitrophenylcarbamate and its derivatives makes it an excellent substrate for divergent synthetic strategies and the generation of chemical libraries. Divergent synthesis aims to create a wide range of structurally distinct compounds from a common intermediate. nih.govorganic-chemistry.orgacs.orgfigshare.comacs.org The aniline core of this molecule can be a starting point for the synthesis of diverse heterocyclic systems like quinolines. nih.govorganic-chemistry.orgacs.orgfigshare.com

In the context of library generation for drug discovery, aniline derivatives are frequently employed as building blocks. nih.govnih.govingentaconnect.commdpi.comacs.org The principles of combinatorial chemistry, often utilizing solid-phase synthesis, can be applied to intermediates derived from tert-butyl 4-amino-3-nitrophenylcarbamate. nih.govnih.gov By systematically reacting the different functional sites with a variety of reagents, a large and diverse library of related compounds can be efficiently generated for screening against biological targets. nih.govnih.gov

Applications in Medicinal Chemistry Research: Precursor and Scaffold Design Non Clinical Focus

Design and Synthesis of Novel Pharmacophore Precursors

The primary utility of tert-butyl 4-amino-3-nitrophenylcarbamate lies in its function as a precursor to important heterocyclic pharmacophores, most notably the benzimidazole (B57391) core. rjlbpcs.com Benzimidazoles are prevalent structures in a wide array of pharmacologically active compounds. rjlbpcs.com The synthesis of these structures often relies on the condensation of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with various electrophiles like aldehydes or carboxylic acids. organic-chemistry.orgslideshare.net

Tert-butyl 4-amino-3-nitrophenylcarbamate is an ideal starting material for generating a substituted o-phenylenediamine. The process involves the selective reduction of the nitro group at the C3 position to an amine. This transformation is typically achieved with high efficiency using common reducing agents such as iron powder, sodium sulfide, or catalytic hydrogenation. organic-chemistry.org The resulting molecule is a 1,2,4-triaminobenzene derivative where one amine (at the original C1 position) remains protected by the Boc group. This protected diamine can then undergo cyclization reactions to form the benzimidazole ring system, with the Boc group preventing unwanted side reactions and allowing for further, selective functionalization at a later stage. acs.org This synthetic strategy provides a reliable route to novel benzimidazole derivatives that are central to the discovery of new therapeutic candidates, including kinase inhibitors. nih.gov

Development of Molecular Probes for in vitro Biological Systems

Molecular probes are essential tools for elucidating biological pathways and validating drug targets in in vitro settings. Tert-butyl 4-amino-3-nitrophenylcarbamate serves as a suitable scaffold for the creation of such probes due to the presence of a reactive handle in the form of the free primary amine at the C4 position.

This amine group can be readily conjugated to various reporter molecules without affecting the other functionalities of the core structure. For instance:

Fluorophores: Attaching a fluorescent dye allows for the visualization and tracking of the molecule's interaction with a specific protein or its localization within cellular compartments in microscopy studies.

Biotin: Biotinylation of the compound enables its use in affinity-based assays, such as pull-down experiments, to identify and isolate its binding partners from complex biological mixtures.

Photoaffinity Labels: The amine can be modified with a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for permanent labeling and identification of the binding site.

The development of such probes is critical for target validation and understanding the mechanism of action of new chemical entities in a non-clinical research environment.

Role in Structure-Activity Relationship (SAR) Studies of Ligand-Receptor Interactions (Non-Clinical)

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a potent and selective drug candidate. Tert-butyl 4-amino-3-nitrophenylcarbamate is an excellent central scaffold for building chemical libraries for SAR exploration due to its multiple, distinct points for chemical modification. acs.orgresearchgate.net

The key to a successful SAR campaign is the systematic modification of a core structure to determine how changes affect biological activity. researchgate.net The 4-amino-3-nitroaniline core of the title compound is a well-recognized platform for such studies. nih.gov Researchers can systematically alter the molecule at its three key positions to probe the chemical space around a biological target:

C4-Amino Group: This primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This allows for probing interactions with specific pockets or surfaces of a receptor.

C3-Nitro Group: Following its reduction to an amine, this position can be functionalized to introduce a second vector for diversity, often leading to the formation of heterocyclic rings as mentioned previously.

N-Carbamate: The Boc protecting group can be removed and replaced with other functionalities to explore the impact of this position on binding and molecular properties.

A hypothetical SAR library derived from this scaffold is illustrated in the table below. By synthesizing and testing these analogs, researchers can build a detailed map of the structural requirements for biological activity.

| Scaffold Position | Modification Type | Example R-Group | Rationale for Exploration |

| C4-Amino | Acylation | -C(O)CH₃ (Acetyl) | Explores hydrogen bond acceptor capacity. |

| -C(O)Cyclopropyl | Probes small hydrophobic pockets. | ||

| Reductive Amination | -CH₂-Pyridine | Introduces a basic nitrogen for salt-bridge formation. | |

| C3-Nitro (post-reduction) | Acylation/Cyclization | Formation of Benzimidazole | Introduces a rigid, planar aromatic system. |

| Sulfonylation | -SO₂CH₃ (Mesyl) | Adds a strong hydrogen bond acceptor. | |

| N-Carbamate (post-Boc deprotection) | Acylation | -C(O)Ph (Benzoyl) | Explores larger aromatic interactions. |

Computational Drug Design Strategies Employing the Compound as a Synthon

In modern drug discovery, computational methods are used to prioritize and design compounds before their actual synthesis, saving significant time and resources. Tert-butyl 4-amino-3-nitrophenylcarbamate is an ideal candidate for use as a virtual synthon or scaffold in these in silico strategies. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. acs.org While specific docking studies featuring tert-butyl 4-amino-3-nitrophenylcarbamate are not prominently published, its value lies in its use as a foundational scaffold for building virtual libraries. nih.gov

Computational chemists can generate vast libraries of virtual compounds by enumerating different R-groups at the modifiable positions of the scaffold. These virtual libraries are then docked into the three-dimensional crystal structure of a biological target, such as the ATP-binding site of a protein kinase. nih.gov The docking software calculates a score based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to estimate the binding affinity. nih.gov This process allows researchers to:

Identify derivatives with the highest predicted binding affinity.

Visualize the binding mode and key interactions between the ligand and the protein.

Prioritize a smaller, more promising set of compounds for chemical synthesis and in vitro testing.

Below is a table representing hypothetical data from such a docking study against a target kinase.

| Compound ID | Modification at C4-Amino | Docking Score (kcal/mol) | Predicted Key Interactions |

| Scaffold-01 | -H (unmodified) | -6.5 | H-bond with Asp145 |

| Scaffold-02 | -C(O)CH₃ | -7.8 | H-bond with Asp145; H-bond with Gln85 |

| Scaffold-03 | -C(O)-Furan | -8.9 | H-bond with Asp145; π-π stacking with Phe80 |

| Scaffold-04 | -CH₂-Pyridine | -9.5 | H-bond with Asp145; Salt bridge with Glu91 |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach is a direct extension of experimental SAR studies.

Once a library of analogs based on the tert-butyl 4-amino-3-nitrophenylcarbamate scaffold has been synthesized and their biological activities (e.g., IC₅₀ values) have been measured, a QSAR model can be developed. The process involves:

Descriptor Calculation: For each analog, a set of numerical parameters, or "molecular descriptors," is calculated. These can describe physicochemical properties like lipophilicity (logP), electronic properties (Hammett constants), or steric parameters (molar refractivity).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with the observed biological activity.

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not due to a chance correlation.

A validated QSAR model allows researchers to predict the activity of new, not-yet-synthesized derivatives of the scaffold, providing a powerful tool to guide further optimization efforts and focus synthetic resources on compounds with the highest probability of success.

Applications in Materials Science and Functional Molecule Development

Precursor for Monomers in Polymer Synthesis

The structure of tert-butyl 4-amino-3-nitrophenylcarbamate allows it to be a precursor to diamine monomers, which are essential building blocks for polyamides and other polymers. The synthesis of polyamides often involves the condensation reaction between a dicarboxylic acid and a diamine. jbiochemtech.commdpi.com While direct polymerization using the subject compound is not typical due to the presence of the nitro group and the Boc-protecting group, it can be chemically modified to become a suitable monomer.

The nitro group can be reduced to a primary amine, and the Boc-protecting group can be removed under acidic conditions. This would yield a triamine, or more commonly, the nitro group is reduced after the initial polymerization or after selective deprotection of the Boc-group to form a diamine. For instance, after deprotection of the Boc group, the resulting 4-amino-3-nitrophenylamine can be used in polymerization reactions, with the nitro group being subsequently reduced in the polymer chain to introduce additional functionality.

Research into the synthesis of polyamides from diols and diamines has demonstrated the versatility of using various substituted diamines to create polymers with specific properties. researchgate.net The synthesis of poly(p-phenylenediamine) microstructures has also been explored, highlighting the interest in polymers derived from phenylenediamines. rsc.org While direct use of nitro-containing diamines in all polymerization methods can be challenging, their application in forming specialized polymers is an area of interest. For example, the oxidative polymerization of diarylaminodichlorobenzoquinones, which are synthesized from anilines, shows that substituted anilines are valuable monomers for creating conjugated polymers. nih.gov

The Boc-protecting group is crucial in synthetic polymer chemistry as it allows for controlled polymerization and the introduction of functional groups at specific stages. For example, in the synthesis of side-chain amino acid-based cationic polymers, the Boc group is used to protect the amine functionality during polymerization and is later removed to yield the desired cationic polymer. unb.ca This same principle can be applied to polymers synthesized from tert-butyl 4-amino-3-nitrophenylcarbamate, allowing for the strategic unmasking of the amine group to influence polymer properties or to allow for further reactions.

Table 1: Potential Polymerization Reactions Involving Derivatives of Tert-butyl 4-amino-3-nitrophenylcarbamate

| Monomer Derivative | Co-monomer | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| 1,2,4-Triaminobenzene (from reduction and deprotection) | Dicarboxylic acid | Polyamide | High-performance fibers, films |

| 4-Amino-3-nitrophenylamine (from deprotection) | Diacyl chloride | Polyamide | Functional polymers with modifiable nitro groups |

Building Block for Organic Dyes and Pigments

Azo dyes, which contain the -N=N- functional group, constitute a significant class of organic colorants. jbiochemtech.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich compound like a phenol (B47542) or another aniline (B41778). cuhk.edu.hknih.gov Aromatic nitroanilines are common precursors for the diazo component in azo dye synthesis. researchgate.netrsc.org

Tert-butyl 4-amino-3-nitrophenylcarbamate, after the deprotection of the Boc group to unmask the primary amine, can serve as a precursor to a diazonium salt. The resulting 4-amino-3-nitrophenylamine can be diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. The presence of the nitro group and the additional amino group on the benzene (B151609) ring can influence the final color of the dye. The synthesis of azo dyes from p-nitroaniline is a well-established process and serves as a model for the potential application of derivatives of the title compound. rsc.orgrsc.org

The general process for synthesizing an azo dye using a derivative of tert-butyl 4-amino-3-nitrophenylcarbamate would involve:

Deprotection: Removal of the Boc group to yield 4-amino-3-nitrophenylamine.

Diazotization: Reaction of the primary amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.gov

Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., phenols, naphthols, or aromatic amines) to form the azo dye. nih.gov

The specific color and properties of the resulting dye would depend on the choice of the coupling component. The nitro group is a strong electron-withdrawing group and can significantly impact the electronic properties and thus the color of the dye. Additionally, the presence of the second amino group offers a site for further modification, potentially leading to the creation of more complex or functional dyes.

Development of Sensors and Probes (Non-Biological, in vitro Chemical Sensing)

Nitroaromatic compounds are known to be electrochemically active and can also act as fluorescence quenchers, making them suitable for use in chemical sensors. mdpi.com Derivatives of nitroaniline have been utilized in the development of both electrochemical and optical sensors for the detection of various analytes. rsc.orgnih.gov

The structure of tert-butyl 4-amino-3-nitrophenylcarbamate, with its nitro group and aromatic amine functionalities, makes it a candidate for the development of chemical sensors. After appropriate modification, it could be incorporated into a larger molecular framework or polymer that forms the basis of the sensor.

Fluorescence-Based Sensing: Nitroaromatic compounds can quench the fluorescence of various fluorophores through processes like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). acs.org A sensor can be designed where the nitroaromatic unit, derived from tert-butyl 4-amino-3-nitrophenylcarbamate, is in proximity to a fluorescent molecule. In the absence of the target analyte, the fluorescence is quenched. Upon interaction with the analyte, a conformational change or chemical reaction could disrupt the quenching mechanism, leading to a "turn-on" fluorescent signal. Research has shown the use of nitroaniline derivatives in fluorescent probes. mdpi.com For example, a fluorescence capillary imprinted sensor has been developed for the sensitive and selective detection of p-nitroaniline. rsc.org

Electrochemical Sensing: The nitro group in nitroaromatic compounds is readily reducible at an electrode surface. This property can be exploited to create electrochemical sensors. The reduction potential and current can be influenced by the presence of specific analytes, allowing for their detection. Sensors based on the electrochemical detection of nitroaromatic compounds have been reported. nih.gov A polymer film containing the nitroaniline moiety could be coated onto an electrode, and changes in its electrochemical behavior in the presence of a target analyte could be monitored.

Table 2: Potential Sensing Mechanisms Using Derivatives of Tert-butyl 4-amino-3-nitrophenylcarbamate

| Sensing Modality | Principle | Potential Analyte |

|---|---|---|

| Fluorescence Quenching | The nitro group quenches the fluorescence of a nearby fluorophore. | Metal ions, anions, small organic molecules |

| Electrochemical Detection | The nitro group is electrochemically reduced. | Analytes that interact with the sensor and alter the reduction potential or current |

Role in Optoelectronic and Electronic Materials Precursors

Aromatic amines and their derivatives are fundamental building blocks for a wide range of organic electronic and optoelectronic materials. These materials are used in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and electrochromic devices. The electronic properties of these materials can be tuned by modifying the chemical structure of the constituent molecules.

The tert-butyl 4-amino-3-nitrophenylcarbamate molecule possesses features that are relevant to the synthesis of precursors for these materials. The aromatic amine structure is a key component of many hole-transporting materials and electrochromic polymers. The Boc-protecting group is often used in the synthesis of these materials to control the reactivity of the amine groups during the construction of the final molecular or polymeric structure. nih.gov

The nitro group is a strong electron-withdrawing group, and its incorporation into an organic molecule can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can be advantageous in designing materials with specific electronic properties for applications in electron-transporting layers or as acceptors in donor-acceptor systems for organic photovoltaics. For example, N-benzyl-2-methyl-4-nitroaniline has been studied for its electro-optic effects when doped into liquid crystals. nih.gov

Furthermore, the presence of two amine functionalities (one protected and one free) and a nitro group on the same benzene ring allows for the synthesis of complex, multifunctional molecules. For instance, after deprotection and/or reduction, the resulting diamino or triamino derivatives can be used to build larger, conjugated systems with tailored electronic and optical properties. The use of bulky tert-butyl groups in organic electronic materials is also known to improve solubility and influence molecular packing, which can affect device performance.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Tert-butyl 4-amino-3-nitrophenylcarbamate |

| 4-Amino-3-nitrophenylamine |

| p-Nitroaniline |

| 1,2,4-Triaminobenzene |

| 2,4-Diaminonitrobenzene |

| N-benzyl-2-methyl-4-nitroaniline |

| Sodium nitrite |

| Phenol |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of Tert-butyl 4-amino-3-nitrophenylcarbamate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the tert-butyl group is expected to produce a highly characteristic sharp singlet peak around 1.5 ppm, integrating to nine protons. This signal's sharpness and intensity are due to the rapid rotation around the C-C bonds, making the nine methyl protons chemically equivalent. The proton of the carbamate (B1207046) (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The three protons on the aromatic ring constitute a complex ABC spin system due to their distinct electronic environments, influenced by the amino, nitro, and carbamate substituents. Their signals are expected in the aromatic region (approximately 6.5-8.0 ppm).

In ¹³C NMR spectroscopy, distinct signals would confirm the carbon skeleton. The tert-butyl group will show two signals: one for the quaternary carbon around 80-82 ppm and another for the three equivalent methyl carbons near 28 ppm. The carbamate carbonyl carbon is anticipated to resonate around 153 ppm. The six aromatic carbons would produce distinct signals reflecting the electronic effects of the substituents.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl 4-amino-3-nitrophenylcarbamate

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.5 (s, 9H) | ~28.3 |

| -C(CH₃)₃ | - | ~81.5 |

| -NH-C=O | Broad, variable | ~153.0 |

| Aromatic C-H | ~6.5-8.0 (m, 3H) | ~115-150 |

| -NH₂ | Broad, variable | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While specific crystallographic data for Tert-butyl 4-amino-3-nitrophenylcarbamate is not available in the reviewed literature, the technique would provide invaluable structural information if suitable crystals could be grown. growingscience.comgrowingscience.comresearchgate.net

A crystallographic study would elucidate:

Bond Lengths and Angles: Precise measurements of all bond distances and angles, confirming the geometry around the sp² aromatic carbons and the sp³ carbons of the tert-butyl group.

Conformation: The dihedral angles between the phenyl ring and the plane of the carbamate and nitro groups would be determined, revealing the molecule's preferred conformation in the solid state.

Planarity: It would confirm the planarity of the phenyl ring and the geometry of the nitro and amino substituents.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, highlighting intermolecular forces such as hydrogen bonding. Potential hydrogen bonds could exist between the amine (N-H) and carbamate (N-H) protons as donors and the oxygen atoms of the nitro and carbamate groups as acceptors, dictating the supramolecular architecture.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of Tert-butyl 4-amino-3-nitrophenylcarbamate would be dominated by absorptions corresponding to its key functional groups. The primary amine (-NH₂) would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, while the secondary amine of the carbamate (-NH-) would show a single, sharp N-H stretch around 3300-3400 cm⁻¹. The most prominent peak would likely be the C=O (carbonyl) stretch of the carbamate group, appearing as a strong absorption band around 1700-1720 cm⁻¹. The presence of the nitro group (-NO₂) would be confirmed by two strong bands: an asymmetric stretch near 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. nist.govnist.gov C-H stretches from the aromatic ring and the tert-butyl group would appear in the 2850-3100 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and N-O bonds would give strong FT-IR signals, the more symmetric vibrations and less polar bonds, such as the C-C bonds of the aromatic ring, would be more prominent in the Raman spectrum. The symmetric stretch of the nitro group would also be expected to be Raman active.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Carbamate (-NH-) | N-H Stretch | 3300 - 3400 |

| Carbamate (C=O) | C=O Stretch | 1700 - 1720 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Alkyl C-H | C-H Stretch | 2850 - 2970 |

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation. The molecular weight of Tert-butyl 4-amino-3-nitrophenylcarbamate is 253.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 253. A primary fragmentation pathway would involve the characteristic loss of isobutylene (B52900) (56 Da) from the tert-butyl group via a McLafferty-type rearrangement, leading to a fragment ion at m/z 197. This intermediate could then lose carbon dioxide (44 Da) to produce a fragment corresponding to 3-nitro-1,4-benzenediamine at m/z 153. Another common fragmentation is the cleavage of the C-O bond to lose the tert-butyl cation ([C₄H₉]⁺) at m/z 57, leaving a fragment at m/z 196.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (C₁₁H₁₅N₃O₄) and thus the compound's identity. Furthermore, MS techniques, often coupled with chromatography (e.g., LC-MS), are essential for assessing the purity of the compound by detecting and identifying any potential impurities.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Identity |

|---|---|

| 253 | [M]⁺ (Molecular Ion) |

| 197 | [M - C₄H₈]⁺ |

| 153 | [M - C₄H₈ - CO₂]⁺ |

| 57 | [C₄H₉]⁺ |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, specifically UV-Visible absorption, provides information about the electronic transitions within the molecule. The extended π-conjugated system of the phenyl ring, coupled with the electron-donating amino group and the electron-withdrawing nitro and carbamate groups, gives rise to characteristic absorption bands.

The UV-Vis spectrum of Tert-butyl 4-amino-3-nitrophenylcarbamate is expected to show strong absorption bands in the UV and possibly the near-visible region, which is typical for nitroaniline derivatives and is responsible for their often yellow color. nist.gov The spectrum would likely be characterized by intense π→π* transitions at shorter wavelengths and a lower-energy n→π* transition, involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen of the amino group, at longer wavelengths.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many nitroaromatic compounds, however, are known to be weak fluorophores or non-fluorescent. The electron-withdrawing nitro group often promotes efficient intersystem crossing from the excited singlet state to a triplet state, from which non-radiative decay processes dominate, quenching potential fluorescence. Therefore, Tert-butyl 4-amino-3-nitrophenylcarbamate is not expected to be a strong emitter.

Computational and Theoretical Studies on Tert Butyl 4 Amino 3 Nitrophenylcarbamate

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like tert-butyl 4-amino-3-nitrophenylcarbamate, MD simulations would be instrumental in exploring its conformational landscape.

The presence of rotatable bonds, such as those in the tert-butyl group and the carbamate (B1207046) linkage, allows the molecule to adopt various shapes or conformations. An MD simulation would start with an initial geometry of the molecule and then calculate the forces between atoms and their resulting motions over a set period, typically nanoseconds to microseconds.

By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations. This information is crucial for understanding how the molecule might interact with other molecules or its environment. The analysis could involve plotting Ramachandran-like plots for the relevant dihedral angles to visualize the allowed and preferred rotational states of the molecule's flexible parts.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions. For tert-butyl 4-amino-3-nitrophenylcarbamate, this could involve studying its synthesis, degradation, or participation in other chemical transformations.

Reaction pathway analysis involves identifying the most likely mechanism for a given reaction. This is done by calculating the potential energy surface for the reaction, which maps the energy of the system as a function of the positions of the atoms. The lowest energy path on this surface represents the most probable reaction pathway.

A critical part of this analysis is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. By modeling the transition state, chemists can calculate the activation energy of the reaction, which determines the reaction rate. For instance, the synthesis of tert-butyl 4-amino-3-nitrophenylcarbamate likely involves the reaction of an aminonitrophenol derivative with di-tert-butyl dicarbonate (B1257347). Computational modeling could elucidate the precise mechanism and energetics of this reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of a chemical based on its molecular structure. For tert-butyl 4-amino-3-nitrophenylcarbamate, QSPR models could be developed to predict various non-biological properties.

These models are built by first calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Then, a statistical method, such as multiple linear regression or machine learning, is used to find a mathematical relationship between the descriptors and the property of interest.

For tert-butyl 4-amino-3-nitrophenylcarbamate, QSPR models could be used to predict physical properties like boiling point, melting point, solubility, or chromatographic retention times, without the need for experimental measurements.

Molecular Interaction Studies with Model Systems (Non-Biological)

Understanding how tert-butyl 4-amino-3-nitrophenylcarbamate interacts with other molecules is key to predicting its behavior in various chemical systems. Computational methods can be used to study these interactions with non-biological model systems.

For example, the interaction of the compound with different solvents could be modeled to understand its solubility and solvation properties. This would involve simulating the compound in a box of solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent) and analyzing the intermolecular forces, such as hydrogen bonds and van der Waals interactions.

Furthermore, its interaction with model surfaces, such as graphene or silica, could be investigated to understand its potential applications in materials science. These studies would typically involve calculating the binding energy of the molecule to the surface and analyzing the geometry of the adsorbed molecule. This information could be relevant for applications in chromatography or as a component in polymer composites.

Analytical Methodologies for Process Control and Reaction Monitoring

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental in separating and quantifying tert-butyl 4-amino-3-nitrophenylcarbamate from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like tert-butyl 4-amino-3-nitrophenylcarbamate. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV-Vis detector, as the nitro and amino-substituted phenyl ring provides strong chromophores. The retention time and peak area are used for identification and quantification, respectively. Purity levels of 98% or higher are often reported for this compound when analyzed by HPLC. calpaclab.comglpbio.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. For a compound like tert-butyl 4-amino-3-nitrophenylcarbamate, derivatization may be necessary to increase its volatility and thermal stability. sigmaaldrich.com For instance, the amino group can be derivatized using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form a more volatile silyl (B83357) derivative. sigmaaldrich.comresearchgate.net The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification of the target compound and any impurities. northwestern.edunih.gov

Table 1: Illustrative HPLC Method Parameters for Tert-butyl 4-amino-3-nitrophenylcarbamate Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~7.5 min |

Real-Time Reaction Monitoring using In-Situ Spectroscopy (e.g., IR, NMR)

In-situ spectroscopic techniques are invaluable for real-time monitoring of the synthesis of tert-butyl 4-amino-3-nitrophenylcarbamate, providing insights into reaction kinetics, intermediates, and endpoint determination.

Infrared (IR) spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, can be used to follow the progress of the reaction. Key functional groups exhibit characteristic absorption bands. For example, the formation of the carbamate (B1207046) can be monitored by the appearance of the C=O stretching vibration (around 1700-1750 cm⁻¹) and the N-H bending vibration (around 1500-1550 cm⁻¹). The disappearance of starting material signals would indicate reaction completion.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for in-situ reaction monitoring. ¹H NMR is particularly useful for tracking the changes in the aromatic and aliphatic protons as the starting materials are converted into the product. chemicalbook.comchemicalbook.com For instance, shifts in the signals of the aromatic protons and the appearance of the tert-butyl signal can be monitored to determine the reaction progress and yield.

Gravimetric and Titrimetric Methods for Quantification

While modern chromatographic and spectroscopic methods are prevalent, classical gravimetric and titrimetric methods can still find application in specific scenarios for the quantification of tert-butyl 4-amino-3-nitrophenylcarbamate.

Gravimetric analysis could potentially be used by selectively precipitating the compound from a solution, followed by filtration, drying, and weighing. However, this method is generally less specific and more labor-intensive than instrumental techniques.

Titrimetric methods could be developed based on the functional groups present. For example, the amino group could be titrated with a standard solution of a strong acid, or the nitro group could be chemically reduced and then titrated. The accuracy of these methods would depend on the specificity of the reaction and the absence of interfering substances.

Impurity Profiling and Degradation Product Analysis

A thorough understanding of the impurity profile and potential degradation products of tert-butyl 4-amino-3-nitrophenylcarbamate is essential for quality control.

Potential impurities can arise from the starting materials or by-products of the synthesis. For example, if the synthesis involves the reaction of 4-amino-3-nitrophenol (B127093) with di-tert-butyl dicarbonate (B1257347), unreacted starting materials or di-substituted products could be present.

Degradation can occur under various stress conditions such as heat, light, and humidity. Potential degradation pathways include the hydrolysis of the carbamate linkage to yield 4-amino-3-nitrophenol and tert-butanol, or the reduction of the nitro group to an amino group, forming the corresponding diamine. Techniques like LC-MS are particularly powerful for the identification and quantification of these low-level impurities and degradation products.

Table 2: Potential Impurities and Degradation Products of Tert-butyl 4-amino-3-nitrophenylcarbamate

| Compound Name | Structure | Potential Origin |

| 4-Amino-3-nitrophenol | C₆H₆N₂O₃ | Starting material, degradation |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | Reagent |

| Tert-butyl (4-(tert-butoxycarbonylamino)-3-nitrophenyl)carbamate | C₁₆H₂₃N₃O₆ | By-product |

| Tert-butyl (3,4-diaminophenyl)carbamate | C₁₁H₁₇N₃O₂ | Degradation (reduction) |

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Synthetic Routes

The conventional synthesis of nitroaniline derivatives often involves multi-step processes that can be inefficient and generate significant waste. googleapis.com Future research is increasingly focused on developing novel, direct, and more sustainable catalytic routes. A promising area of investigation is the direct amination of aromatic nitro compounds. For instance, processes utilizing O-alkylhydroxylamines in the presence of a base and a metallic catalyst, such as a copper catalyst, have shown potential for producing nitroaniline derivatives in a single step with high yields. googleapis.comgoogle.com

The exploration of different catalytic systems is a key focus. While copper catalysts have demonstrated efficacy, research into other transition metal catalysts or even metal-free organocatalytic systems could lead to more cost-effective and environmentally benign synthetic pathways. The goal is to identify catalysts that can operate under milder reaction conditions, exhibit high selectivity for the desired isomer, and be easily recoverable and reusable.

Table 1: Comparison of Potential Catalytic Approaches

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Copper-based Catalysts | Proven efficacy, increased yield. googleapis.com | Optimization of ligands, catalyst loading, and reaction conditions. |

| Palladium-based Catalysts | High catalytic activity in various C-N cross-coupling reactions. | Development of catalysts for direct amination under mild conditions. |

| Organocatalysis | Metal-free, lower toxicity, readily available. | Design of new organocatalysts for selective amination of nitroaromatics. |

Development of Advanced Functional Derivatives with Tunable Properties

The core structure of tert-butyl 4-amino-3-nitrophenylcarbamate, featuring amino, nitro, and carbamate (B1207046) functional groups, offers a versatile platform for the development of advanced derivatives with tailored properties. Minor modifications to the functional groups can lead to significant changes in the molecule's conformation, intermolecular interactions, and crystal packing. nih.gov

Future research will likely focus on synthesizing a library of derivatives by:

Modifying the amino group: Alkylation, acylation, or arylation of the primary amino group can introduce new functionalities and alter the electronic properties of the aromatic ring.

Altering the substituent on the carbamate: Replacing the tert-butyl group with other alkyl or aryl groups can influence the compound's solubility, stability, and reactivity.

Introducing additional substituents on the aromatic ring: Adding groups like halogens, cyano, or sulfonyl groups can fine-tune the molecule's electronic and steric characteristics, impacting its packing in the solid state. nih.gov

These modifications can yield derivatives with specific optical, electronic, or biological properties, opening up applications in materials science and medicinal chemistry. For example, derivatives of 2-amino-4-thiazoleacetonitrile serve as lead compounds for designing new drugs. evitachem.com

Integration into Flow Chemistry Systems for Scalable Production

The synthesis of nitro-containing compounds on a large scale can be hazardous due to their potential instability. beilstein-journals.orgnih.gov Flow chemistry presents a powerful solution to mitigate these risks by using small reactor volumes, which enhances heat and mass transfer and allows for better control over reaction parameters. nih.govd-nb.info The integration of the synthesis of tert-butyl 4-amino-3-nitrophenylcarbamate and its precursors into continuous-flow systems is a significant area for future research.